1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione
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Overview
Description
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of trifluoromethyl ketones, which are characterized by the presence of a trifluoromethyl group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione can be achieved through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable precursor, such as 6-methylhept-5-en-2,4-dione, under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A related compound with a shorter carbon chain.
1,1,1-Trifluoro-3,5-heptanedione: Another similar compound with different substitution patterns.
Uniqueness
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione is unique due to its specific structure, which combines a trifluoromethyl group with a conjugated diene system. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
541-80-0 |
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Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-6-methylhept-5-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3 |
InChI Key |
AKGDLPUHBUOUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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